N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

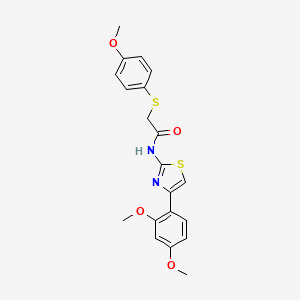

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS: 941901-38-8) is a thiazole-based acetamide derivative with a molecular formula of C₂₀H₂₀N₂O₄S₂ and a molecular weight of 416.5 g/mol . Its structure features:

- A thiazole ring substituted at position 4 with a 2,4-dimethoxyphenyl group.

- An acetamide group at position 2 of the thiazole, further modified by a (4-methoxyphenyl)thio substituent.

The compound’s design integrates multiple methoxy groups and a sulfur-containing thioether linkage, which may enhance solubility and influence binding interactions with biological targets.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-9-6-14(25-2)10-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFALCOKTDDYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The 4-(2,4-dimethoxyphenyl)thiazole scaffold is synthesized via the Hantzsch reaction:

- Step 1 : Condensation of 2,4-dimethoxyacetophenone (A ) with thiourea (B ) in the presence of bromine or N-bromosuccinimide (NBS) yields 2-amino-4-(2,4-dimethoxyphenyl)thiazole (C ).

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via α-bromination of the ketone, followed by nucleophilic attack by thiourea and cyclization.

Functionalization of the Thiazole Amine

Amide Bond Formation

The 2-amino group undergoes acylation with bromoacetyl bromide to install the reactive bromoacetamide moiety:

Procedure :

- Dissolve C (1 eq) in dry dichloromethane (DCM) under nitrogen.

- Add bromoacetyl bromide (1.2 eq) dropwise at 0°C, followed by triethylamine (TEA, 2 eq).

- Stir at room temperature for 4 hours.

Workup :

- Quench with ice water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield: 70–85%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 4 hours | |

| Purification Solvent | Hexane:EtOAc (3:1) | |

| Yield | 78% |

Thioether Linkage Installation

Nucleophilic Substitution

The bromoacetamide intermediate reacts with 4-methoxythiophenol (D ) to form the thioether:

Optimized Protocol :

- Combine bromoacetamide (1 eq), D (1.5 eq), and potassium carbonate (2 eq) in anhydrous acetonitrile.

- Heat at 60–70°C for 8–12 hours.

Critical Parameters :

- Base : K₂CO₃ ensures deprotonation of the thiol without side reactions.

- Solvent : Acetonitrile enhances nucleophilicity of the thiolate.

Side Reactions :

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

Spectroscopic Confirmation

Industrial-Scale Considerations

Scientific Research Applications

Anticancer Activity

Several studies have indicated that thiazole derivatives possess anticancer properties. The compound has shown potential against various cancer cell lines. For instance:

- Mechanism of Action : Thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. They may also inhibit tumor growth by disrupting the cell cycle.

- Case Studies : Research has demonstrated that compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibit cytotoxic effects against breast and colon cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens:

- Bacterial Inhibition : Studies have shown that thiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

- Fungal Activity : this compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections.

Anti-inflammatory Properties

Thiazole derivatives are recognized for their anti-inflammatory effects:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes.

- Research Findings : In vivo studies have reported significant reductions in inflammation markers in animal models treated with thiazole-containing compounds.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is another area of research interest:

- Clinical Relevance : Compounds with similar structures have been shown to exhibit protective effects in seizure models, suggesting that this compound may also be effective.

- Mechanism : The proposed mechanism includes modulation of neurotransmitter systems and ion channels involved in seizure activity.

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis; disrupts cell cycle | Effective against breast and colon cancer cell lines |

| Antimicrobial | Disrupts cell wall synthesis | Active against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation markers in animal models |

| Anticonvulsant | Modulates neurotransmitter systems | Protective effects observed in seizure models |

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

Pathways Involved: The compound could affect signaling pathways, metabolic pathways, or gene expression, depending on its structure and the biological system it is used in.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related thiazole-acetamide derivatives:

Key Observations :

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, methoxy substitutions, and a thioacetamide group, which may contribute to its pharmacological properties. This article reviews its biological activity, focusing on antimicrobial effects, anticancer properties, and mechanisms of action.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

- Mechanism of Action : The compound interacts with bacterial RNA polymerase (RNAP), inhibiting RNA synthesis, which is crucial for bacterial growth and replication. This interaction occurs at the switch region of the RNAP, leading to effective antimicrobial action against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound indicate significant potency against tested pathogens. For instance, derivatives of thiazole compounds have shown MIC values ranging from 0.22 to 0.25 µg/mL against specific bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.22 |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies.

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and others.

- Inhibition Concentration : The IC50 values for the compound demonstrate its effectiveness in inhibiting cancer cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.55 ± 0.35 |

| MCF-7 | 7.01 ± 0.60 |

| NCI-H460 | 14.31 ± 0.90 |

These results indicate that the compound exhibits significant anticancer activity, suggesting potential for further development as a therapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives of thiazole compounds exhibited strong antimicrobial activity against biofilm-forming bacteria, highlighting their potential use in treating infections resistant to standard antibiotics .

- Anticancer Evaluation : In another study focusing on various synthetic derivatives of thiazoles, one derivative showed promising results with an IC50 value of 0.01 µM against MCF-7 cells, indicating a high level of efficacy compared to existing treatments .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

Methodological Answer: The synthesis typically involves two key steps:

Thiazole ring formation : Cyclocondensation of 2,4-dimethoxyphenyl-substituted thiourea with α-halo ketones (e.g., chloroacetone) under reflux in ethanol or DMF .

Acylation and thioether coupling : Reacting the thiazole intermediate with 2-((4-methoxyphenyl)thio)acetic acid chloride in dichloromethane, using triethylamine as a base to neutralize HCl .

Optimize yields (70–85%) by controlling temperature (60–80°C) and using anhydrous solvents.

Q. Q2: How is structural confirmation performed for this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 441.12) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .

Advanced Synthesis and Optimization

Q. Q3: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 12 hr to 4 hr .

- Temperature gradients : Gradual heating (40°C → 80°C) during cyclocondensation improves regioselectivity of the thiazole ring .

Q. Q4: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hr) to reduce variability .

- Control for substituent effects : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .

- Validate mechanisms : Pair in vitro data with molecular docking studies (e.g., targeting EGFR tyrosine kinase) to confirm bioactivity .

Biological Activity and Mechanistic Studies

Q. Q5: What experimental designs are recommended for evaluating anticancer activity?

Methodological Answer:

- In vitro :

- Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, A549) with cisplatin as a positive control .

- Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In silico : Perform molecular dynamics simulations to assess binding stability with targets like topoisomerase II .

Q. Q6: How does the compound’s thioether moiety influence its pharmacokinetic profile?

Methodological Answer:

- Metabolic stability : The thioether group is susceptible to oxidation (e.g., CYP450 enzymes), forming sulfoxide metabolites. Monitor via LC-MS/MS in hepatic microsomal assays .

- Permeability : LogP calculations (~3.2) suggest moderate blood-brain barrier penetration, validated using Caco-2 cell monolayers .

Analytical and Computational Challenges

Q. Q7: How can researchers address low purity (<90%) in final products?

Methodological Answer:

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .

Q. Q8: What computational tools predict SAR for derivative design?

Methodological Answer:

- QSAR models : Use Schrödinger’s Maestro or MOE to correlate electronic parameters (Hammett σ) with IC50 values .

- Docking software (AutoDock Vina) : Screen derivatives against crystallized targets (e.g., PDB ID: 1M17 for EGFR) .

Data Reproducibility and Validation

Q. Q9: How can batch-to-batch variability in biological assays be mitigated?

Methodological Answer:

- Quality control : Characterize each batch via HPLC (purity ≥95%) and ¹H NMR .

- Replicate experiments : Perform triplicate assays with independent syntheses to confirm IC50 consistency (±10%) .

Q. Q10: What are the best practices for validating mechanistic hypotheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.